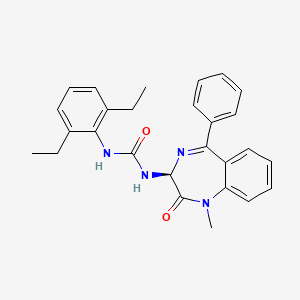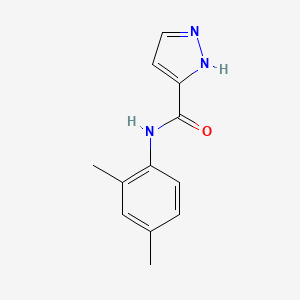
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Applications
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that plays a significant role in medicinal chemistry due to its presence in a wide range of biologically active compounds. Pyrazole derivatives are extensively utilized as synthons in organic synthesis, offering a pathway to a myriad of heterocyclic compounds with diverse biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The synthesis of such derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under various conditions including microwave irradiation to achieve potential yields (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research has explored the chemical use of synthetic compounds, including this compound, against plant pathogens such as Fusarium oxysporum, demonstrating antifungal properties. These compounds have been studied for their structure-activity relationship (SAR), providing insights into pharmacophore site predictions and their efficiency against fungal pathogens. This highlights the compound's potential in agricultural applications, particularly in combating diseases affecting crops like date palms (Kaddouri et al., 2022).
Anticancer Applications
The exploration of pyrazoline derivatives in the development of new anticancer agents has been a focus of recent studies. These derivatives exhibit promising biological effects against various cancer cell lines, underlining the potential of this compound in oncological research. Synthetic strategies for pyrazoline derivatives aim to enhance their anticancer activity, offering a valuable avenue for the creation of novel therapeutic agents (Ray et al., 2022).
Multicomponent Synthesis Applications
Multicomponent reactions (MCRs) involving pyrazole derivatives, including this compound, have gained popularity for synthesizing biologically active molecules. These reactions are valued for their efficiency in creating compounds with antibacterial, anticancer, antifungal, and antioxidant properties, among others. The review by Becerra et al. (2022) provides a comprehensive overview of recent developments in MCRs for pyrazole derivatives, underscoring the methodology's significance in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Wirkmechanismus
Target of Action
N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission .
Mode of Action
The compound acts as an agonist to the alpha-adrenergic system, leading to overexcitation . It also interacts with octopamine receptors, inhibiting the synthesis of monoamine oxidases and prostaglandins . This interaction results in changes in neurotransmission, leading to paralysis and death in insects .
Biochemical Pathways
The compound affects several biochemical pathways. Its agonistic activity on the alpha-adrenergic system and interaction with octopamine receptors lead to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation and paralysis in insects .
Pharmacokinetics
It is known that the compound undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine and 2,4-dimethylformanilide . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the compound’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDFNADZKVOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
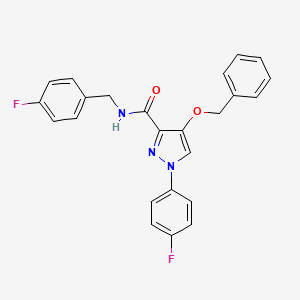
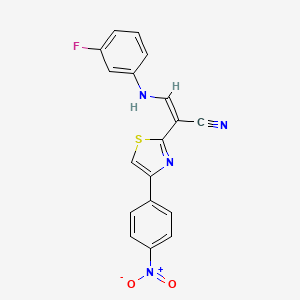
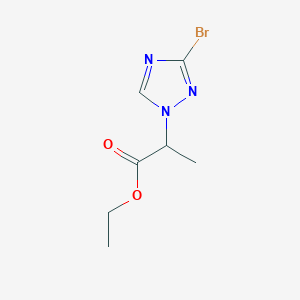
![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

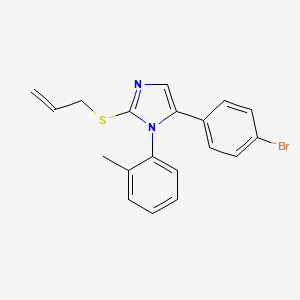
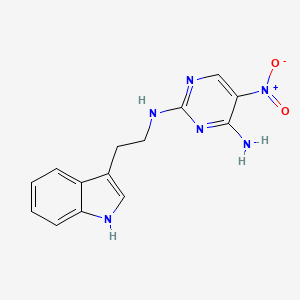
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
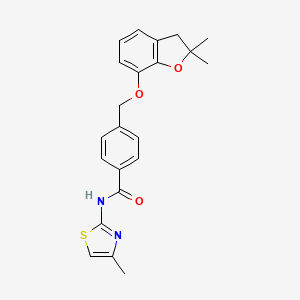
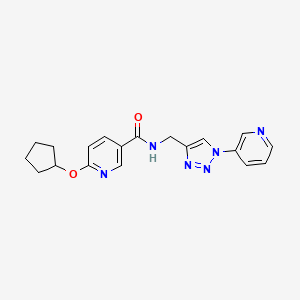
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)
